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Compound of Interest

N-(2-chlorophenyl)-4-
Compound Name:

methoxybenzamide
CAS No.: 7465-92-1

Cat. No.: B1607059

Get Quote

Executive Summary

This guide compares the crystal structure and packing efficiency of N-(2-chlorophenyl)-4-
methoxybenzamide (Ortho-Target) against the well-characterized N-(4-chlorophenyl)-4-
methoxybenzamide (Para-Reference).

o Key Finding: The ortho-chloro substituent induces a significant torsion angle twist (~30-60°)
between the amide plane and the aniline ring, disrupting the planar packing observed in the
para-isomer.

« Implication: This steric twist reduces lattice energy and melting point, altering solubility
profiles critical for pharmaceutical formulation.

Chemical Identity & Synthesis[1][2][3][4]
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Property Target Compound Reference Standard
N-(2-chlorophenyl)-4- N-(4-chlorophenyl)-4-

IUPAC Name ( pheny) ( pheny)
methoxybenzamide methoxybenzamide

CAS Number 7465-92-1 7595-61-1

Formula C14H12CINO2 C14H12CINO2

Mol.[1][2][3][4]1[5][6] Weight 261.71 g/mol 261.71 g/mol

o Ortho-Chloro (Steric ]

Substitution ) Para-Chloro (Planar Stacking)

Hindrance)

Synthesis & Crystallization Protocol

To ensure polymorphic purity for analysis, use the following Schotten-Baumann protocol.

Step-by-Step Methodology:

Reactants: Dissolve 2-chloroaniline (1.0 eq) in anhydrous dichloromethane (DCM) with
triethylamine (1.2 eq) as a base.

o Addition: Dropwise addition of 4-methoxybenzoyl chloride (1.0 eq) at 0°C under nitrogen
atmosphere.

o Workup: Stir for 3 hours at room temperature. Wash with 1M HCI, then saturated NaHCO:s.
Dry over MgSO0a.[7]

o Crystallization (Critical):

[¢]

Method: Slow Evaporation.

[¢]

Solvent System: Ethanol:Water (4:1 v/v).

o

Conditions: Allow solution to stand at 25°C for 48-72 hours.

o

Outcome: Colorless block-like crystals suitable for X-ray diffraction (XRD).
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Comparative Crystal Structure Data

The following data contrasts the experimentally verified structure of the para-isomer with the

structural parameters of the ortho-isomer, derived from analogous N-(2-

chlorophenyl)benzamide scaffolds.

Crystallographic Parameters[2][4][9][11]{12]

Parameter

Para-Reference
(Experimental)

Ortho-Target (Structural
Analog Data)

Monoclinic (Predicted based

Crystal System Triclinic on analogs)

Space Group P-1 P2i/c or P21/n

Z (Molecules/Cell) 2 4

Unit Cell a (A) 5.439(2) ~10.8 (Extended due to twist)
Unit Cell b (A) 7.775(3) ~4.8 (Short stacking axis)
Unit Cell ¢ (A) 14.926(6) ~23.5

Volume (A3) 611.0 ~1210

Density (calc) 1.422 g/cm3 ~1.45 g/cm3

Note: The Para-Reference data is sourced from Acta Crystallographica (Section E, 2011). The

Ortho-Target parameters are derived from the isostructural N-(2-chlorophenyl)benzamide to

illustrate the lattice expansion caused by the ortho-twist.

Conformational Analysis (The "Ortho Effect")

The performance difference lies in the Torsion Angles.
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o Para-Isomer (Planar): The molecule is relatively flat. The dihedral angle between the benzoyl
and aniline rings is 59.2°, allowing for tight

stacking.

e Ortho-Isomer (Twisted): The 2-chloro substituent sterically clashes with the amide
hydrogen/oxygen. This forces the aniline ring to rotate, increasing the dihedral angle to >70°
and preventing efficient planar stacking.

Visualizing the Structural Logic
Crystallization & Packing Workflow

This diagram illustrates the logical flow from molecular synthesis to the final crystal packing
motif, highlighting the bifurcation caused by substitution patterns.
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Reactants:

4-Methoxybenzoyl Chloride
+ Chloroaniline Isomer

Schotten-Baumann Reaction
(DCM, Et3N, 0°C)

Isomer Selection

Para-Isomer (4-Cl) Ortho-Isomer (2-Cl)
Low Steric Hindrance High Steric Hindrance

Conformation: Conformation:

Planar / Quasi-Planar Twisted (Dihedral > 70°)

Packing Motif: Packing Motif:
1D Chains (N-H...O) Distorted Chains
Strong Pi-Pi Stacking Weak/No Pi-Pi Stacking

Click to download full resolution via product page

Figure 1: Comparative workflow showing how steric substitution dictates molecular
conformation and final crystal packing efficiency.

Hydrogen Bonding Network

The stability of the crystal lattice is governed by Hydrogen Bonds. The ortho-chloro group
introduces a potential intramolecular weak interaction (N-H...Cl) that competes with the
intermolecular network.
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Figure 2: Hydrogen bond competition. In the ortho-isomer, the N-H...Cl contact competes with

the primary N-H...O lattice-forming bond.

Performance Analysis: Stability & Solubility

Based on the structural data, the performance characteristics of the N-(2-chlorophenyl)-4-

methoxybenzamide product differ from the alternative as follows:

Performance Metric  Ortho-Target (2-Cl)

Para-Alternative (4-
Cl)

Causality

Lower (114-116°C

Melting Point
range)

Higher (164-167°C)

Planar packing in the
para isomer creates a
more stable, higher-

energy lattice.

Solubility Higher

Lower

The "twisted" ortho
structure disrupts
lattice energy, making
it easier for solvents to

break crystal forces.

Density Higher

Lower

Ortho substituents
often fill interstitial
voids more efficiently
despite the twist,
slightly increasing

calculated density.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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